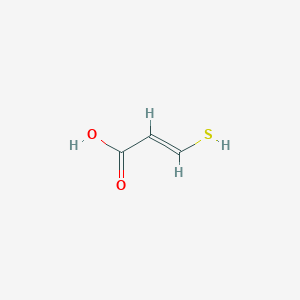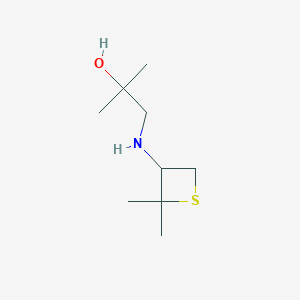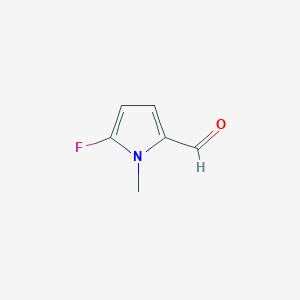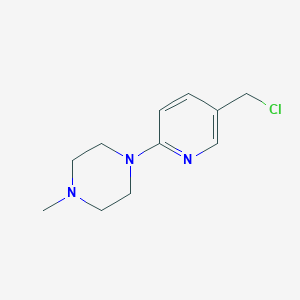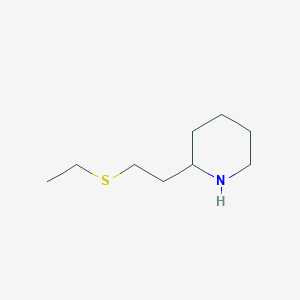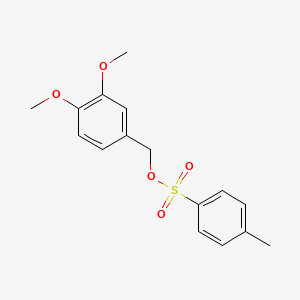
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl ester group at the nitrogen atom, a nitro group at the 3-position, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 1H-pyrrole-1-carboxylate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Esterification: The nitrated pyrrole is then reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for ester hydrolysis.
Major Products Formed
Reduction: Formation of tert-Butyl 3-amino-1H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives.
Hydrolysis: Formation of 3-nitro-1H-pyrrole-1-carboxylic acid.
科学研究应用
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nitro and ester groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst or reducing agent.
Substitution: The nitro group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Hydrolysis: The ester group is cleaved by the addition of water, catalyzed by an acid or base, resulting in the formation of a carboxylic acid.
相似化合物的比较
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the nitro group and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a more complex structure and is used in different types of chemical reactions and applications.
3-nitro-1H-pyrrole-1-carboxylate: This compound lacks the tert-butyl ester group and has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
1881322-34-4 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
tert-butyl 3-nitropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h4-6H,1-3H3 |
InChI 键 |
VNQWHGKCPXVNQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


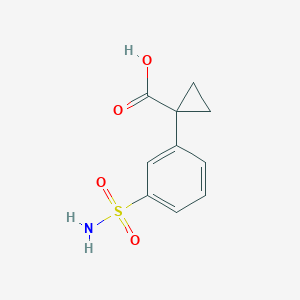
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
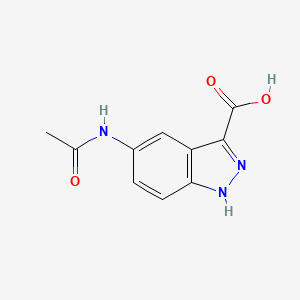

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


